molecular formula C11H12BrN3 B6146532 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine CAS No. 1152653-72-9

3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No. B6146532
CAS RN: 1152653-72-9
M. Wt: 266.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a pyrazole core, like the one in your query, are of significant interest in medicinal chemistry due to their wide range of biological activities . Pyrazoles are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The specific positions of the substituents on the ring can greatly influence the compound’s properties and biological activity.


Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions. For example, they can react with 2-cyanothioacetamide to form pyridinethiones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a bromine atom in the para position of phenylacetic acid derivatives can influence their properties .

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary depending on their structure and the target they interact with. Some pyrazoline derivatives have shown antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some compounds can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

The future research directions in this field could involve the synthesis and study of new pyrazoline derivatives with potential biological effects . These compounds could be used in the future in medicine and agriculture .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol, which is then converted to the desired product through a series of reactions.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide and sulfuric acid to form 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol.", "Step 2: Conversion of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine through the following steps:", "Step 2.1: Diazotization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 2.2: Reaction of the diazonium salt with sodium azide in acetic acid to form the corresponding azide.", "Step 2.3: Reduction of the azide to the amine using sodium borohydride in methanol.", "Step 3: Methylation of the amine using methyl iodide and sodium bicarbonate in diethyl ether to form 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine.", "Step 4: Purification of the product using standard techniques such as recrystallization and column chromatography." ] }

CAS RN

1152653-72-9

Product Name

3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Molecular Formula

C11H12BrN3

Molecular Weight

266.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.